Lauryl Maltose Néopentylglycol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le lauryl maltose néopentylglycol est un détergent qui a suscité un intérêt considérable dans le domaine de la biochimie des protéines membranaires. Il est connu pour sa capacité à solubiliser et à stabiliser efficacement les protéines membranaires, ce qui en fait un outil précieux pour les études structurelles et fonctionnelles de ces protéines .

Applications De Recherche Scientifique

Lauryl maltose neopentyl glycol has a wide range of scientific research applications. In chemistry, it is used for the solubilization and stabilization of membrane proteins, facilitating their structural and functional studies. In biology, it is employed in the extraction and purification of membrane proteins, which are crucial for understanding cellular processes and signaling pathways. In medicine, lauryl maltose neopentyl glycol is used in the development of pharmaceuticals targeting membrane proteins, which are implicated in various diseases including cancers and neurodegenerative disorders. In industry, it is used in the formulation of detergents and cleaning agents due to its excellent solubilizing properties .

Mécanisme D'action

Lauryl Maltose Neopentyl Glycol (LMNG)

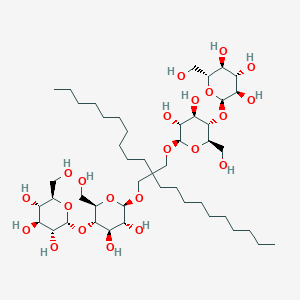

, also known as 2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside , is a nonionic detergent that plays a significant role in the study of membrane proteins . Here is an overview of its mechanism of action:

Target of Action

The primary targets of LMNG are integral membrane proteins, including G protein-coupled receptors and respiratory complexes . These proteins are essential for the transport of charged and large chemicals in and out of the cell and also for communication between adjacent cells .

Mode of Action

LMNG interacts with its targets by solubilizing and stabilizing them . It extracts these proteins from the membranes, thereby significantly improving their stability .

Biochemical Pathways

It is known that lmng plays a crucial role in the extraction and stabilization of membrane proteins, which are involved in various biochemical pathways, including g-protein-coupled receptor signaling and respiratory processes .

Pharmacokinetics

It is known that lmng can be easily removed via reversed-phase solid-phase extraction .

Result of Action

The primary result of LMNG’s action is the improved stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . This allows for better study and understanding of these proteins, which are essential for many cellular functions.

Action Environment

The efficacy and stability of LMNG are influenced by various environmental factors. For instance, the presence of other detergents or solvents can affect its ability to solubilize and stabilize membrane proteins . Furthermore, the pH and temperature of the environment can also impact its effectiveness .

Analyse Biochimique

Biochemical Properties

Lauryl Maltose Neopentyl Glycol plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins . It interacts with various biomolecules, including enzymes and proteins, to enhance their stability . For instance, it has been shown to improve the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes .

Cellular Effects

The effects of Lauryl Maltose Neopentyl Glycol on cells and cellular processes are primarily related to its ability to solubilize and stabilize membrane proteins . By extracting integral membrane proteins from membranes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Lauryl Maltose Neopentyl Glycol involves its interaction with biomolecules and its impact on their stability . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Lauryl Maltose Neopentyl Glycol has been shown to maintain the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . It has also been found to be more effective than other detergents at preserving protein integrity in the long term .

Metabolic Pathways

The specific metabolic pathways that Lauryl Maltose Neopentyl Glycol is involved in are not well-defined. It is known to play a role in the solubilization and stabilization of membrane proteins, suggesting that it may interact with enzymes or cofactors involved in these processes .

Transport and Distribution

Lauryl Maltose Neopentyl Glycol is known to solubilize and stabilize membrane proteins, suggesting that it may be transported and distributed within cells and tissues in association with these proteins . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not well-defined.

Subcellular Localization

The subcellular localization of Lauryl Maltose Neopentyl Glycol is not well-defined. Given its role in solubilizing and stabilizing membrane proteins, it is likely to be found in association with these proteins within the cell .

Méthodes De Préparation

Le lauryl maltose néopentylglycol est synthétisé par une série de réactions chimiques impliquant le couplage du lauryl maltose avec le néopentylglycol. La voie de synthèse implique généralement l'utilisation de groupes protecteurs pour assurer la réaction sélective des groupes fonctionnels. Les rendements de synthèse globaux se situent dans la plage de 70 % à 80 %, ce qui indique une grande efficacité du protocole de synthèse . Les méthodes de production industrielle du this compound impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, avec un contrôle minutieux des paramètres de réaction pour garantir une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Le lauryl maltose néopentylglycol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation d'aldéhydes ou d'acides carboxyliques correspondants .

Applications de la recherche scientifique

Le this compound présente un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour la solubilisation et la stabilisation des protéines membranaires, facilitant ainsi leurs études structurelles et fonctionnelles. En biologie, il est utilisé dans l'extraction et la purification des protéines membranaires, qui sont cruciales pour la compréhension des processus cellulaires et des voies de signalisation. En médecine, le this compound est utilisé dans le développement de produits pharmaceutiques ciblant les protéines membranaires, qui sont impliquées dans diverses maladies, notamment les cancers et les maladies neurodégénératives. Dans l'industrie, il est utilisé dans la formulation de détergents et d'agents de nettoyage en raison de ses excellentes propriétés solubilisantes .

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à interagir avec les régions hydrophobes des protéines membranaires, les solubilisant ainsi dans des solutions aqueuses. Cette interaction est facilitée par les chaînes hydrophobes du this compound, qui s'insèrent dans la bicouche lipidique des membranes, perturbant la structure membranaire et permettant l'extraction des protéines membranaires. Les groupes maltoside hydrophile du this compound stabilisent les protéines solubilisées en solution, empêchant leur agrégation et leur dénaturation .

Comparaison Avec Des Composés Similaires

Le lauryl maltose néopentylglycol est souvent comparé à d'autres détergents tels que l'octyl glucoside néopentylglycol et la glyco-diosgénine. Bien que tous ces détergents soient utilisés pour la solubilisation des protéines membranaires, le this compound est unique en sa capacité à fournir une grande stabilité aux protéines solubilisées, ce qui le rend particulièrement utile pour les études structurelles. Des composés similaires comprennent l'octyl glucoside néopentylglycol et la glyco-diosgénine, qui possèdent également des régions hydrophobes et hydrophiles mais diffèrent par leurs structures chimiques et leurs propriétés solubilisantes .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADJBYLAYPCCOO-VWHTXWAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)

![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)